(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane is an organosilicon compound that features a silicon atom bonded to a 3-chloropropyl group, a methyl group, and two isopropoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane typically involves the reaction of (3-chloropropyl)trichlorosilane with isopropanol in the presence of a base such as pyridine. The reaction proceeds via the substitution of the chlorine atoms with isopropoxy groups, yielding the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the controlled addition of (3-chloropropyl)trichlorosilane to a reactor containing isopropanol and a base, followed by distillation to purify the product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The isopropoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: The hydrolyzed product can undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions typically occur under mild conditions, such as room temperature and neutral pH.
Hydrolysis and Condensation: These reactions are often carried out in aqueous solutions, with the pH adjusted to acidic or basic conditions to control the reaction rate.
Major Products Formed
Substitution Reactions: The major products are the substituted silanes, where the chlorine atom is replaced by the nucleophile.
Hydrolysis and Condensation: The major products are silanols and siloxanes, respectively.
Wissenschaftliche Forschungsanwendungen
(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Biology: The compound can be used to modify surfaces of biomaterials to improve their biocompatibility and functionality.
Industry: The compound is used in the production of coatings, adhesives, and sealants, where its unique chemical properties enhance the performance of these materials.
Wirkmechanismus
The mechanism of action of (3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are facilitated by the presence of water and can be catalyzed by acids or bases. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form stable covalent bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- (3-Chloropropyl)triethoxysilane
- (3-Chloropropyl)triisopropoxysilane
Uniqueness
Compared to similar compounds, (3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane offers a unique combination of reactivity and stability. The presence of both a 3-chloropropyl group and isopropoxy groups allows for versatile chemical modifications, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
872864-91-0 |
---|---|
Molekularformel |
C10H23ClO2Si |
Molekulargewicht |
238.82 g/mol |
IUPAC-Name |
3-chloropropyl-methyl-di(propan-2-yloxy)silane |
InChI |
InChI=1S/C10H23ClO2Si/c1-9(2)12-14(5,8-6-7-11)13-10(3)4/h9-10H,6-8H2,1-5H3 |
InChI-Schlüssel |
YGPFXVIXVVWSDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[Si](C)(CCCCl)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.